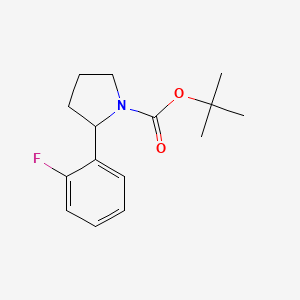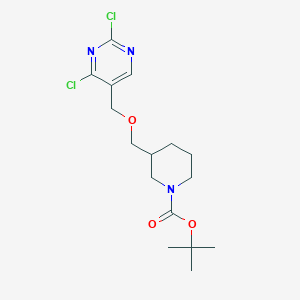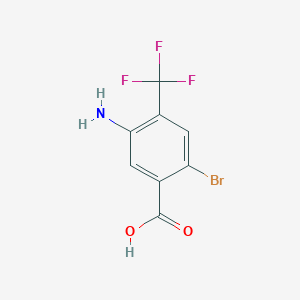
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, an aminomethyl group, a chloro substituent, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-dichloro-4-(trifluoromethyl)phenol, with an aminomethylating agent under basic conditions. The reaction typically requires a strong base like sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes and optimized reaction conditions are often employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the nitro group can produce amines.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in various chemical interactions. The chloro and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
2-(Aminomethyl)-4-chlorophenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Aminomethyl)-6-chlorophenol: Lacks the trifluoromethyl group, affecting its reactivity and stability.
4-(Aminomethyl)-2-chlorophenol: The position of the substituents is different, leading to variations in chemical behavior and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electronegativity and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H7ClF3NO |
|---|---|
Peso molecular |
225.59 g/mol |
Nombre IUPAC |
2-(aminomethyl)-6-chloro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2,14H,3,13H2 |
Clave InChI |
DPNMONIGACPXJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CN)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


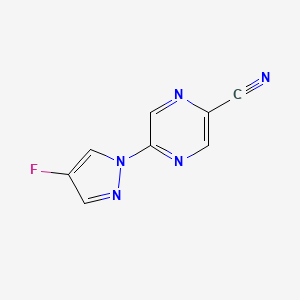
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
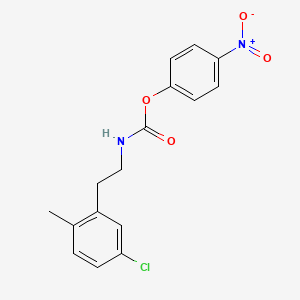

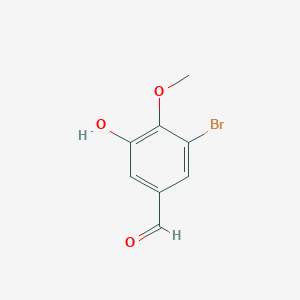
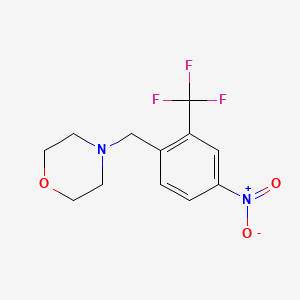

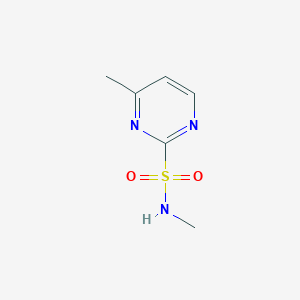

![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
